4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a benzenesulfonyl group, a bromothiophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the bromothiophenyl group: This step involves the bromination of thiophene, followed by coupling with the thiazole derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the benzenesulfonyl group: This is done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the butanamide linkage: The final step involves the reaction of the intermediate with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonyl group.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of phosphine ligands and a base like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the thiazole and thiophene rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
- 4-(benzenesulfonyl)-N-[4-(5-fluorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
- 4-(benzenesulfonyl)-N-[4-(5-iodothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Uniqueness
4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is unique due to the presence of the bromine atom on the thiophene ring. This bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the benzenesulfonyl group and the thiazole ring provides a unique electronic environment that can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c18-15-9-8-14(25-15)13-11-24-17(19-13)20-16(21)7-4-10-26(22,23)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUIEPBGTHOARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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